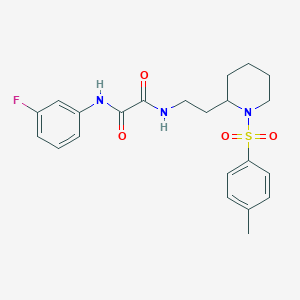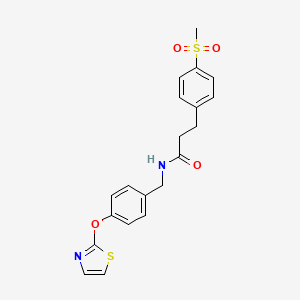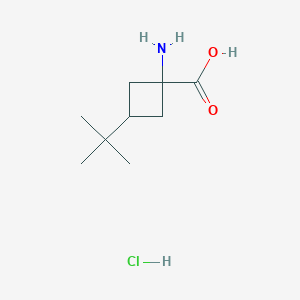![molecular formula C20H33N5O2 B2894427 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione CAS No. 851940-96-0](/img/structure/B2894427.png)
8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is a synthetic compound that belongs to the class of purinergic receptor antagonists. It is commonly referred to as the selective adenosine A2A receptor antagonist due to its ability to selectively block the adenosine A2A receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is based on its ability to selectively block the adenosine A2A receptor. Adenosine A2A receptor is a G protein-coupled receptor that is widely expressed in the brain and other tissues. It plays a key role in regulating various physiological processes, including neurotransmitter release, inflammation, and cell growth. The selective adenosine A2A receptor antagonist blocks the adenosine A2A receptor, which leads to the inhibition of these physiological processes.
Biochemical and Physiological Effects:
The selective adenosine A2A receptor antagonist has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is important for the treatment of Parkinson's disease. It has also been shown to reduce inflammation, which is important for the treatment of various inflammatory diseases. Additionally, it has been shown to inhibit the growth of cancer cells, which is important for the treatment of cancer.
实验室实验的优点和局限性
The selective adenosine A2A receptor antagonist has several advantages and limitations for lab experiments. One of the advantages is that it is a selective antagonist, which means that it only blocks the adenosine A2A receptor and not other receptors. This makes it easier to study the specific effects of blocking the adenosine A2A receptor. One of the limitations is that it is a synthetic compound, which means that it may have limited applicability in clinical settings.
未来方向
There are several future directions for the study of 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione. One future direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Another future direction is to study its potential side effects and toxicity in animal models. Additionally, further research is needed to optimize the synthesis process and develop more efficient methods of producing the compound.
合成方法
The synthesis of 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is a complex process that involves several steps. The synthesis starts with the reaction of 7-methylxanthine with pentylamine to produce 7-pentylxanthine. The 7-pentylxanthine is then reacted with 1,3-dimethyl-2-nitrobenzene to produce 1,3-dimethyl-7-pentylxanthine. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is this compound.
科学研究应用
The selective adenosine A2A receptor antagonist has been extensively studied for its potential therapeutic applications in various diseases. Some of the diseases that have been studied include Parkinson's disease, Huntington's disease, and cancer. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells.
属性
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-5-7-9-13-25-16(14-24-12-10-8-11-15(24)6-2)21-18-17(25)19(26)23(4)20(27)22(18)3/h15H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVFXEPSEJYQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2894346.png)
![4-Chloro-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2894348.png)


![3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2894352.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2894355.png)


![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2894358.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2894361.png)


